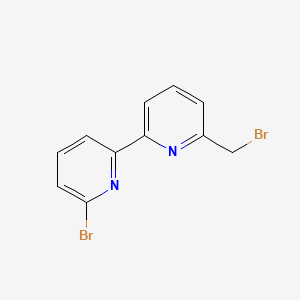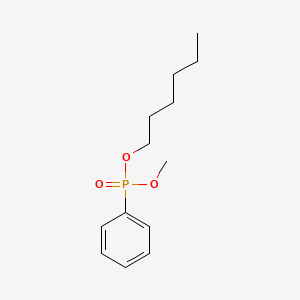
Hexyl methyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl methyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Hexyl methyl phenylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol, methyl phenylphosphonic dichloride, and a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Hexyl methyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of phosphonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl or methyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines.
Scientific Research Applications
Hexyl methyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms involving phosphonates.
Biology: The compound has potential applications in the development of biologically active molecules, such as enzyme inhibitors and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: this compound derivatives are being investigated for their potential therapeutic properties, including anticancer and antiviral activities. These derivatives can inhibit specific enzymes or pathways involved in disease progression.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of hexyl methyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can alter the protein’s structure and function, resulting in enzyme inhibition or other biological effects.
Comparison with Similar Compounds
Hexyl methyl phenylphosphonate can be compared to other similar compounds, such as:
Ethyl methyl phenylphosphonate: This compound has a shorter alkyl chain (ethyl instead of hexyl) and may exhibit different reactivity and biological activity due to the difference in chain length.
Hexyl ethyl phenylphosphonate: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.
Hexyl methyl phosphonate:
The uniqueness of this compound lies in its specific combination of hexyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
820260-98-8 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
[hexoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C13H21O3P/c1-3-4-5-9-12-16-17(14,15-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI Key |
NSFCLJTUEDACFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


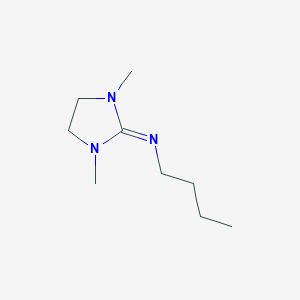
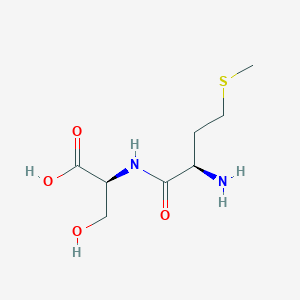
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
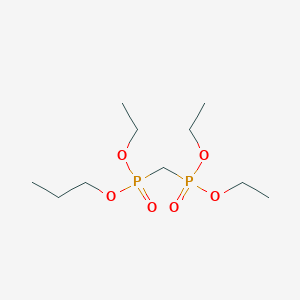
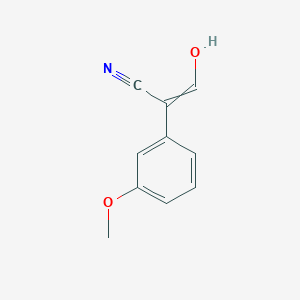
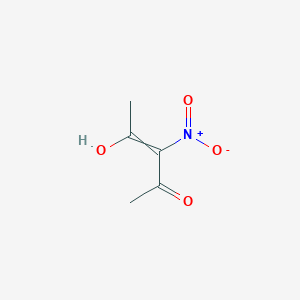
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
